2-Hydroxyphenazine

Overview

Description

2-Hydroxyphenazine is a member of phenazines . It is a nitrogen-containing heterocyclic compound that is mainly produced by several microorganisms originating from diverse habitats, including marine and terrestrial sources . The most well-studied producers belong to the Pseudomonas genus .

Synthesis Analysis

The synthesis of 2-Hydroxyphenazine involves complex biochemical pathways. Unfortunately, there is limited information available on the specific synthesis process .

Molecular Structure Analysis

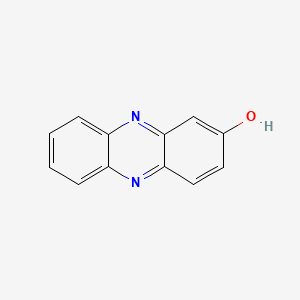

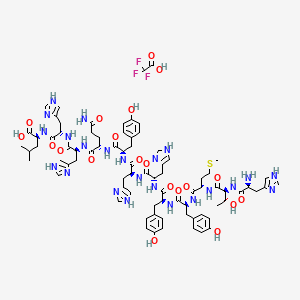

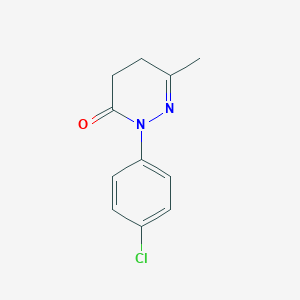

The molecular formula of 2-Hydroxyphenazine is C12H8N2O . The molecular weight is 196.20 g/mol . The structure of 2-Hydroxyphenazine includes a pyrazine ring (1,4-diazabenzene) with two annulated benzenes .

Scientific Research Applications

Antimicrobial Activity

2-OH-PHZ has been identified as having potent antimicrobial properties . It’s particularly effective against a range of bacterial pathogens due to its ability to generate reactive oxygen species (ROS), which can damage cellular components of microbes . This makes it a candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Antifungal Applications

The compound exhibits significant antifungal activity , which is crucial for the control of agricultural phytopathogens . Its ability to inhibit fungal growth makes it a potential biocontrol agent, offering an eco-friendly alternative to chemical pesticides.

Anticancer Potential

Research has indicated that 2-OH-PHZ may have anticancer activities . Its mechanism involves the generation of ROS, which can induce apoptosis in cancer cells . This opens up possibilities for its use in cancer therapy, either alone or in combination with other treatments.

Antiparasitic Effects

2-OH-PHZ also shows promise in the treatment of parasitic infections. Its antiparasitic effects are attributed to its redox activity, which can disrupt the metabolism of parasites . This could lead to new treatments for diseases that are currently difficult to manage.

Biofilm Disruption

The ability of 2-OH-PHZ to disrupt biofilms is another significant application. Biofilms are protective layers that bacteria form on surfaces, which make them more resistant to antibiotics. 2-OH-PHZ can penetrate these biofilms, making the bacteria vulnerable to treatment .

Insecticidal Properties

2-OH-PHZ has demonstrated insecticidal properties , which could be utilized in developing safer insecticides. Its mode of action involves disrupting the cellular processes of insects, leading to their death .

Bioproduction Enhancement

Genetic engineering techniques have been employed to enhance the production of 2-OH-PHZ by microorganisms like Pseudomonas chlororaphis . This not only improves yields but also makes the process more cost-effective, which is essential for commercial applications.

Environmental Stability

Due to its chemical structure, 2-OH-PHZ is stable in various environmental conditions. This stability is advantageous for long-term applications in agriculture and medicine, as it ensures the compound remains active over time .

Safety And Hazards

Future Directions

properties

IUPAC Name |

phenazin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-8-5-6-11-12(7-8)14-10-4-2-1-3-9(10)13-11/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETSEGNZNUBJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902389 | |

| Record name | NoName_1631 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxyphenazine | |

CAS RN |

4190-95-8 | |

| Record name | 2-Hydroxyphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004190958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyphenazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of 2-hydroxyphenazine?

A1: 2-Hydroxyphenazine exhibits a broad spectrum of biological activities, primarily recognized for its antifungal and antibacterial properties. Research suggests it plays a crucial role in the biocontrol of plant diseases, demonstrating stronger bacteriostatic and fungistatic activity against specific pathogens compared to its precursor, phenazine-1-carboxylic acid (PCA). [, , ]

Q2: How does 2-hydroxyphenazine exert its antifungal effects?

A2: While the exact mechanism of action remains to be fully elucidated, studies suggest that 2-hydroxyphenazine might induce the production of reactive oxygen species (ROS) within fungal cells, leading to oxidative stress and ultimately cell death. []

Q3: What is the role of 2-hydroxyphenazine in methanogenic archaea?

A3: In methanogenic archaea like Methanosarcina mazei, a derivative of 2-hydroxyphenazine called methanophenazine serves as a crucial redox-active component in the membrane-bound electron transport chain, facilitating energy conservation processes. [, , ]

Q4: Can 2-hydroxyphenazine be used to enhance the activity of other biocontrol agents?

A4: Research suggests that combining 2-hydroxyphenazine with other agents, such as potassium ferricyanide (K3[Fe(CN)6]) and hydrogen peroxide (H2O2), can enhance the conversion rate of PCA to 2-hydroxyphenazine, potentially boosting its biocontrol efficacy. []

Q5: What is the molecular formula and weight of 2-hydroxyphenazine?

A5: 2-Hydroxyphenazine has the molecular formula C12H8N2O and a molecular weight of 196.20 g/mol. []

Q6: How is the structure of 2-hydroxyphenazine confirmed?

A6: The structure of 2-hydroxyphenazine has been elucidated using a combination of analytical techniques, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy. [, , ]

Q7: Are there any specific structural features of 2-hydroxyphenazine that contribute to its biological activity?

A7: Research suggests that the hydroxyl group at the 2-position of the phenazine ring is crucial for the antifungal activity of 2-hydroxyphenazine. Modifications to this group or the carboxyl group in PCA can significantly impact its activity. [, ]

Q8: How is 2-hydroxyphenazine biosynthesized?

A8: In Pseudomonas species, 2-hydroxyphenazine is biosynthesized from phenazine-1-carboxylic acid (PCA) through the action of a specific enzyme, PhzO, an aromatic monooxygenase. [, ]

Q9: What factors influence the production of 2-hydroxyphenazine in Pseudomonas?

A9: Several factors can influence the production of 2-hydroxyphenazine, including the availability of precursors like PCA, the presence of specific enzymes like PhzO, and environmental factors such as temperature, pH, and nutrient availability. [, , , ]

Q10: What genes are involved in the biosynthesis of 2-hydroxyphenazine?

A10: The biosynthesis of 2-hydroxyphenazine involves a cluster of genes, including phzABCDEFG, which are responsible for the production of various enzymes involved in the phenazine biosynthetic pathway. [, , ]

Q11: How is 2-hydroxyphenazine metabolized?

A11: The metabolism of 2-hydroxyphenazine has been studied in the context of its bioreductive activation in hypoxic conditions. Studies suggest that enzymes like DT-diaphorase and cytochrome P450 might be involved in its metabolism, leading to the formation of reactive species that contribute to its cytotoxic activity. [, , ]

Q12: What are the potential applications of 2-hydroxyphenazine?

A12: Due to its potent antifungal and antibacterial properties, 2-hydroxyphenazine holds promise as a biocontrol agent for managing plant diseases. Its potential use as a therapeutic agent, particularly in cancer treatment targeting hypoxic tumor cells, is also under investigation. [, , , , ]

Q13: Are there any challenges associated with the large-scale production of 2-hydroxyphenazine?

A13: Yes, one challenge in the large-scale production of 2-hydroxyphenazine for biocontrol applications is its relatively low yield under natural conditions. Research is exploring various fermentation optimization strategies, such as two-stage fermentation and genetic engineering, to enhance its production. [, ]

Q14: Is 2-hydroxyphenazine toxic?

A14: While 2-hydroxyphenazine exhibits potent antifungal and antibacterial activity, its toxicity to humans and other mammals requires further investigation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,10-Dibromo-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B1496409.png)

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/no-structure.png)

![Ac-Val-Met-Leu-Psi[CHOH-CH2]-Val-Ala-Glu-Phe-OH Trifluoroacetate](/img/structure/B1496414.png)

![(4,8-Bis(5-(dodecylthio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496419.png)

![(5S)-5,6-Dihydro-5-(1-methylethyl)-2-(2,4,6-trimethylphenyl)-8H-1,2,4-triazolo[3,4-c][1,4]oxazinium tetrafluoroborate](/img/structure/B1496438.png)

![(4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1496444.png)